molecular formula C13H14N2 B14292833 Pyridazine, 3-ethyl-4-methyl-6-phenyl- CAS No. 117534-90-4

Pyridazine, 3-ethyl-4-methyl-6-phenyl-

Cat. No.: B14292833
CAS No.: 117534-90-4
M. Wt: 198.26 g/mol
InChI Key: BNVXSLRVCOWFLK-UHFFFAOYSA-N
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Description

Pyridazine, 3-ethyl-4-methyl-6-phenyl-, is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms This particular compound is notable for its unique substituents, which include an ethyl group at the 3-position, a methyl group at the 4-position, and a phenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridazine, 3-ethyl-4-methyl-6-phenyl-, typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones or ketoesters. For example, the reaction of 3-ethyl-4-methyl-6-phenyl-2,5-hexanedione with hydrazine hydrate under reflux conditions can yield the desired pyridazine compound .

Industrial Production Methods

Industrial production of pyridazine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve crystallization or chromatography to obtain high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

Pyridazine, 3-ethyl-4-methyl-6-phenyl-, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of pyridazine, 3-ethyl-4-methyl-6-phenyl-, involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions can lead to various pharmacological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with no substituents.

    Pyridazinone: A derivative with a keto group at the 3-position.

    Phenylpyridazine: A derivative with a phenyl group at the 6-position.

Uniqueness

Pyridazine, 3-ethyl-4-methyl-6-phenyl-, is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl, methyl, and phenyl groups can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets .

Properties

CAS No.

117534-90-4

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

3-ethyl-4-methyl-6-phenylpyridazine

InChI

InChI=1S/C13H14N2/c1-3-12-10(2)9-13(15-14-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

BNVXSLRVCOWFLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(C=C1C)C2=CC=CC=C2

Origin of Product

United States

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